4-Nitro-DL-phenylalanine 4-Nitro-DL-phenylalanine 4-nitrophenylalanine is a C-nitro compound. It derives from a phenylalanine.
Brand Name: Vulcanchem
CAS No.: 2922-40-9
VCID: VC21536516
InChI: InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

4-Nitro-DL-phenylalanine

CAS No.: 2922-40-9

Cat. No.: VC21536516

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-DL-phenylalanine - 2922-40-9

CAS No. 2922-40-9
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name 2-amino-3-(4-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Standard InChI Key GTVVZTAFGPQSPC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]

Chemical Structure and Properties

4-Nitro-DL-phenylalanine is a modified amino acid with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It exists as a racemic mixture containing both D and L stereoisomers of the compound . The "DL" designation indicates this racemic nature, where both enantiomers are present in equal amounts. The compound is often found in hydrated form, particularly as 4-Nitro-DL-phenylalanine hydrate .

Structurally, the compound is characterized by a phenyl ring with a nitro group (-NO2) attached at the para (4) position, and an alanine moiety. Its systematic IUPAC name is 2-amino-3-(4-nitrophenyl)propanoic acid . The nitro group significantly alters the electronic properties of the phenyl ring, creating a compound with distinctive reactivity patterns compared to the unmodified phenylalanine.

Structural Characteristics

The presence of the nitro group in 4-Nitro-DL-phenylalanine introduces several important structural features:

  • The nitro group acts as a strong electron-withdrawing group, affecting the electron density distribution throughout the molecule.

  • This modification enhances certain reactivity patterns, making it valuable for specific chemical transformations and interactions.

  • The compound maintains the core alpha-amino acid structure with a carboxylic acid group and a primary amine.

  • The racemic mixture provides flexibility for different biochemical applications, as some systems may preferentially utilize one enantiomer over the other.

Chemical Identifiers

Table 1: Chemical Identifiers for 4-Nitro-DL-phenylalanine

ParameterValue
Chemical FormulaC9H10N2O4
Molecular Weight210.19 g/mol
CAS Number2922-40-9
Alternate NamesH-DL-Phe(4-NO2)-OH, 2-Amino-3-(4-nitrophenyl)propanoic acid
Melting Point230°C
Physical FormCrystalline

Physical Properties and Characteristics

4-Nitro-DL-phenylalanine typically appears as a crystalline solid . The compound has a melting point of approximately 230°C, indicating its thermal stability . This relatively high melting point is characteristic of amino acids with aromatic side chains and is further influenced by the presence of the nitro group.

The hydrated form, which is commonly encountered in research and commercial settings, has the CAS number 207569-25-3 . Commercial preparations often achieve purity levels of 98.0% or higher, as determined by high-performance liquid chromatography (HPLC) and titration analysis .

One notable physical property is the compound's chromophoric nature. The nitro group attached to the aromatic ring creates a distinct ultraviolet (UV) absorption profile, making 4-Nitro-DL-phenylalanine useful as a UV tag for determining the purity of various biomolecules, particularly β-turn mimetics .

Synthesis Methods

The synthesis of 4-Nitro-DL-phenylalanine can be achieved through several methods, including both chemical and enzymatic approaches. One particularly efficient method involves the use of phenylalanine ammonia lyase (PAL) in a chemoenzymatic process .

This enzymatic approach starts with inexpensive cinnamic acids and employs a one-pot approach by coupling PAL amination with chemoenzymatic processes . Researchers have developed high-throughput screening methods to identify PAL variants with improved rates of product formation, thereby enhancing the efficiency of this synthesis route .

The advantage of enzymatic methods is the potential for achieving high yield and excellent optical purity, which is particularly important when specific enantiomers are desired for applications requiring stereochemical precision .

Chemical Synthesis Routes

Alternative chemical synthesis methods typically involve:

  • Nitration of phenylalanine under controlled conditions

  • Protection and deprotection strategies to ensure regioselectivity of the nitration

  • Resolution techniques to obtain pure enantiomers if needed for specific applications

Applications in Research and Industry

4-Nitro-DL-phenylalanine demonstrates remarkable versatility across multiple scientific and industrial domains. Its unique structure and reactivity enable applications ranging from basic research to pharmaceutical development.

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its modified structure provides opportunities for creating drugs with enhanced properties, including:

  • Improved binding to target receptors

  • Enhanced stability in biological systems

  • Modified pharmacokinetic profiles

  • Reduced side effects through more selective targeting

The D-isomer, which is part of the racemic mixture, has particular value in pharmaceutical applications where D-amino acids provide advantages such as resistance to enzymatic degradation .

Biochemical Research

In biochemical research, 4-Nitro-DL-phenylalanine is employed to study protein interactions and enzyme activities . The compound helps researchers explore the mechanisms of action of different biomolecules by:

  • Serving as a probe for studying protein structure and function

  • Providing insights into metabolic pathways

  • Mimicking natural amino acids in experimental setups to understand substitution effects

  • Enabling the tracking of molecular interactions through its distinctive spectroscopic properties

Analytical Chemistry

In analytical chemistry, 4-Nitro-DL-phenylalanine is employed as a standard in chromatographic techniques . Its distinctive UV absorption characteristics make it particularly useful for:

  • Quantification and analysis of amino acids in complex mixtures

  • Method development for separation techniques

  • Quality control processes in various industries

  • Validation of analytical procedures

Peptide Synthesis

The compound plays a significant role in peptide synthesis, where it is incorporated to create modified peptides with altered properties . These modified peptides may exhibit:

  • Enhanced stability against enzymatic degradation

  • Altered binding properties to target molecules

  • Modified solubility characteristics

  • Unique spectroscopic properties for tracking and analysis

Material Science

In material science, 4-Nitro-DL-phenylalanine is investigated for potential applications in developing new materials . Research in this area includes:

  • Development of polymers with enhanced properties

  • Creation of nanocomposites for specialized applications

  • Design of drug delivery systems with improved bioavailability

  • Synthesis of materials with novel optical or electronic properties

Comparative Analysis with Related Compounds

4-Nitro-DL-phenylalanine exists in a family of related compounds, including its individual enantiomers and other modified phenylalanine derivatives. Understanding the relationships between these compounds provides insights into their specific applications and properties.

Table 2: Comparison of 4-Nitro-DL-phenylalanine with Related Compounds

CompoundFormulaKey CharacteristicsPrimary Applications
4-Nitro-DL-phenylalanineC9H10N2O4Racemic mixture, hydrate forms availableBroad research applications, pharmaceutical intermediate
4-Nitro-D-phenylalanineC9H10N2O4D-enantiomer, specific optical rotationPeptide synthesis, enhanced stability in biological systems
4-Nitro-L-phenylalanineC9H10N2O4L-enantiomer, matches natural amino acid configurationBiochemical research, protein modification
PhenylalanineC9H11NO2Natural amino acid, no nitro groupEssential amino acid, protein synthesis

The D- and L-enantiomers often show different biological activities, with the D-form exhibiting specific optical rotation measured as [α]D = -7 ± 1° (C=1 in 5N HCl) . These distinct stereochemical properties make them suitable for different research applications.

Current Research Trends

Research involving 4-Nitro-DL-phenylalanine continues to evolve across multiple disciplines. Current trends include:

Improved Synthesis Methods

Researchers are developing more efficient and environmentally friendly methods for synthesizing the compound, with particular emphasis on:

  • Enzymatic approaches that offer high stereoselectivity

  • Green chemistry principles to reduce environmental impact

  • Scalable processes for industrial applications

Novel Pharmaceutical Applications

The compound is being explored in the development of:

  • Neurological disorder treatments

  • Modified peptide therapeutics

  • Targeted drug delivery systems

  • Diagnostic agents leveraging its spectroscopic properties

Materials Science Innovations

Emerging applications in materials science include:

  • Polymers with enhanced properties for specialized applications

  • Nanocomposites with novel characteristics

  • Biomaterials with improved compatibility and functionality

  • Drug delivery matrices with controlled release properties

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